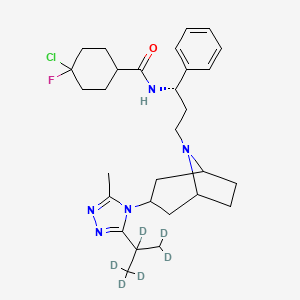

4-Chloro Maraviroc-d6

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D2,2D3,19D/t19?,22?,23?,24?,25?,26-,29? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLZEJRCFABHBR-PBCNYFDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Formation Pathways of 4 Chloro Maraviroc D6

Strategies for the Preparation of Deuterated Maraviroc Analogs

The synthesis of deuterated Maraviroc analogs is pursued to enhance the pharmacokinetic properties of the parent compound, potentially leading to an improved metabolic profile, increased half-life, and better oral bioavailability. ckisotopes.comeurisotop.com The primary strategies for introducing deuterium (B1214612) into molecules like Maraviroc involve either incorporating deuterated building blocks during the synthesis or performing hydrogen-deuterium exchange (HDE) on the final compound or a late-stage intermediate. hwb.gov.inresearchgate.net

Common methodologies applicable to the synthesis of deuterated Maraviroc analogs include:

Reductive Deuteration : This involves the use of deuterium-delivering reducing agents to introduce deuterium atoms. For instance, a carbonyl or imine precursor in the Maraviroc synthesis could be reduced using sodium borodeuteride (NaBD₄) to install deuterium at specific positions. nih.govacs.org

Hydrogen Isotope Exchange (HIE) : These reactions replace hydrogen atoms with deuterium atoms directly on a substrate. researchgate.net Transition metal catalysis is often employed to facilitate this exchange, allowing for late-stage deuteration of the Maraviroc molecule. researchgate.netassumption.edu The use of heavy water (D₂O) as a deuterium source is common in these methods. assumption.edu

Use of Deuterated Precursors : A more controlled approach involves synthesizing Maraviroc from starting materials that already contain deuterium at the desired positions. nih.govacs.org This method offers high precision in the placement of deuterium atoms, which is crucial for studying specific metabolic pathways. nih.gov

These strategies are summarized in the table below.

| Method | Description | Deuterium Source | Typical Application |

| Reductive Deuteration | Reduction of functional groups (e.g., ketones, imines) using a deuterated reducing agent. | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄) | Introduction of deuterium at specific, reactive sites. |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by a transition metal. | Heavy water (D₂O), Deuterium gas (D₂) | Late-stage deuteration of complex molecules. |

| Deuterated Building Blocks | Synthesis using starting materials or intermediates that are already isotopically labeled. | Pre-labeled synthetic intermediates | Precise, site-specific incorporation of deuterium. |

Exploration of Synthetic Routes Yielding Chlorinated Maraviroc Derivatives

The targeted synthesis of chlorinated Maraviroc derivatives, such as a 4-chloro analog, would typically be achieved through electrophilic aromatic substitution on one of the molecule's aromatic rings. The Maraviroc structure contains a phenyl group where chlorination could occur. The specific position of chlorination (regioselectivity) is directed by the existing substituents on the aromatic ring.

The introduction of a chlorine atom onto an aromatic ring is a standard transformation in organic synthesis. acsgcipr.org Key methods include:

Direct Chlorination with Molecular Chlorine (Cl₂) : This reaction often requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the Cl-Cl bond and generate a potent electrophile. acsgcipr.org

Using N-Chlorosuccinimide (NCS) : NCS is a milder and more manageable source of electrophilic chlorine compared to chlorine gas. It is frequently used for the chlorination of activated aromatic rings.

Reaction with Sulfuryl Chloride (SO₂Cl₂) : This reagent can also be used for the chlorination of aromatic compounds, sometimes initiated by radical or ionic pathways depending on the reaction conditions.

The choice of reagent and reaction conditions would be critical to control the position and extent of chlorination, avoiding the formation of di- or tri-chlorinated by-products. acsgcipr.org

| Chlorinating Agent | Typical Conditions | Advantages |

| Chlorine (Cl₂) | Lewis acid catalyst (e.g., FeCl₃) | High reactivity, low cost. |

| N-Chlorosuccinimide (NCS) | Acid catalyst or radical initiator | Milder, easier to handle, often more selective. |

| Sulfuryl Chloride (SO₂Cl₂) | Can be used with or without a catalyst | Versatile reagent for various substrates. |

Mechanistic Studies on the Formation of 4-Chloro Impurities during Maraviroc Synthesis

The unintended formation of chlorinated impurities is a significant concern in pharmaceutical manufacturing, as these by-products can be difficult to remove and may possess unwanted toxicological properties. beilstein-journals.org

Identification of Reaction Conditions Leading to Chlorination

Unwanted chlorination during the synthesis of Maraviroc or its deuterated analogs can occur if a source of chlorine is present under conditions that activate an aromatic ring towards electrophilic attack. Potential sources and conditions include:

Chlorinated Solvents : Solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), while generally stable, can decompose under certain conditions (e.g., in the presence of strong Lewis acids) to generate reactive chlorine species. nih.gov

Reagents Containing Chlorine : The use of reagents such as oxalyl chloride or thionyl chloride for activating carboxylic acids can introduce a source of chlorine. If not completely consumed, these reagents or their by-products could lead to side reactions.

Residual Chloride Ions : The presence of chloride ions from other reagents (e.g., hydrochloric acid) can enhance the reactivity of certain oxidizing agents, potentially leading to chlorination. nih.gov For example, chloride can react with oxidizing agents to form molecular chlorine (Cl₂), a potent chlorinating agent. nih.gov

In syntheses analogous to that of other complex molecules, the formation of chlorinated impurities has been observed when chlorine-containing starting materials are used, and a side reaction replaces a different group with chlorine or adds chlorine to an unintended position. beilstein-journals.org

Investigation of By-product Formation and Control Strategies

The formation of by-products like 4-Chloro Maraviroc-d6 as an impurity complicates the purification process and necessitates stringent quality control. beilstein-journals.org Control over such impurities is a critical aspect of process development. acs.org

Strategies to control the formation of chlorinated by-products include:

Reagent and Solvent Selection : Replacing chlorinated solvents and reagents with non-chlorinated alternatives is the most direct way to prevent accidental chlorination.

Process Parameter Optimization : Tightly controlling reaction parameters such as temperature, reaction time, and stoichiometry can minimize the window for side reactions to occur. For example, avoiding excessive temperatures can prevent the decomposition of chlorinated solvents.

Purification Techniques : Developing robust purification methods, such as chromatography or recrystallization, is essential to remove any chlorinated impurities that do form. google.com In some cases, removing an impurity from the final product is significantly more challenging than removing it at an intermediate stage. beilstein-journals.org

| Control Strategy | Description | Example |

| Material Selection | Avoidance of chlorinated reagents and solvents where possible. | Using toluene (B28343) instead of dichloromethane as a solvent. |

| Process Control | Strict control of temperature, pressure, and stoichiometry to minimize side reactions. | Maintaining a low temperature to prevent reagent decomposition. |

| In-Process Monitoring | Using analytical techniques like HPLC to monitor the formation of impurities during the reaction. | Halting the reaction once the desired conversion is reached to prevent by-product accumulation. |

| Purification | Implementing effective purification steps to remove impurities from intermediates and the final product. | Using preparative chromatography to separate the target compound from its chlorinated analog. |

Deuterium Incorporation Methodologies and Isotopic Purity Considerations in Pharmaceutical Synthesis

The incorporation of deuterium into pharmaceuticals is a deliberate strategy to alter a drug's metabolic fate through the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov

Achieving high isotopic purity is paramount, as the presence of under-deuterated or non-deuterated species can dilute the intended therapeutic effect. nih.govbvsalud.org Conversely, over-deuteration or deuteration at unintended positions can lead to unpredictable changes in the drug's properties. nih.gov

Key considerations include:

Site of Deuteration : Deuterium should be placed at specific sites ("soft spots") that are known to be susceptible to metabolic oxidation.

Isotopic Purity : The final deuterated active pharmaceutical ingredient (API) should have a very high percentage of deuterium at the target position(s). bvsalud.org Even with advanced techniques, the generation of isotopic impurities is often unavoidable. bvsalud.org

Stability of the Label : The C-D bond must be stable under physiological conditions to prevent H/D exchange, which would negate the benefits of deuteration.

Analytical Characterization : Sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are required to confirm the location and quantify the level of deuterium incorporation. hwb.gov.inbvsalud.org

Advanced Analytical Characterization and Quantification of 4 Chloro Maraviroc D6

Chromatographic Separation Techniques for Impurity Profiling of Maraviroc and its Halogenated/Deuterated Analogs

Impurity profiling is a critical aspect of pharmaceutical development, aimed at the detection, identification, and quantification of impurities in drug substances and products. rroij.combiomedres.us For complex molecules like Maraviroc and its analogs, high-resolution chromatographic techniques are indispensable.

Ultra-Performance Liquid Chromatography (UPLC) Method Development for Related Substances

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and efficient separation of pharmaceutical compounds from their related substances and degradation products. ijprajournal.com The development of a stability-indicating UPLC method for 4-Chloro Maraviroc-d6 would be paramount for its quality control. Such a method must be able to resolve the main compound from potential process-related impurities, isomers (including positional isomers of the chloro-substituent), and degradation products formed under stress conditions. rasayanjournal.co.in

The incorporation of a halogen atom can present unique challenges in chromatographic separation from the non-halogenated parent compound or other halogenated isomers. acs.orgresearchgate.net Method development would focus on optimizing parameters to achieve baseline separation for all relevant species. Key considerations for a UPLC method for this compound would likely involve:

Column Chemistry: Reversed-phase columns, such as those with C18 or Phenyl functionalities, are commonly used for separating halogenated aromatic compounds. acs.org Columns like the Acquity UPLC BEH Shield RP18 or X-Bridge C18 have proven effective for Maraviroc and its impurities, offering the necessary selectivity.

Mobile Phase: A combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed in a gradient elution mode to resolve compounds with varying polarities. rasayanjournal.co.in

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for the chromophores present in the Maraviroc structure, typically around 210 nm. rasayanjournal.co.in

A summary of typical UPLC parameters for the analysis of Maraviroc and its analogs is presented in Table 1.

| Parameter | Typical Conditions |

|---|---|

| Column | Acquity UPLC BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) or ZORBAX RRHD Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 45 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 1 - 5 µL |

| Elution Mode | Gradient |

Gas Chromatography (GC) Applications in Related Compound Analysis (if applicable)

Gas Chromatography (GC) is a powerful analytical technique primarily suited for volatile and thermally stable compounds. omicsonline.orgijcrt.org Maraviroc and its analogs, including this compound, are large, complex molecules with high molecular weights and low volatility, making them generally unsuitable for direct GC analysis without chemical modification. alwsci.comhplcvials.com

Direct injection of these non-volatile compounds would lead to poor chromatographic performance, including broad peaks and thermal degradation within the injector or column. ijcrt.orghplcvials.com To make such compounds amenable to GC analysis, a derivatization step is typically required to increase their volatility. alwsci.com However, derivatization adds complexity to the sample preparation process and may introduce new impurities. For routine impurity profiling of Maraviroc and its analogs, liquid chromatography techniques like UPLC are overwhelmingly preferred due to their direct applicability to non-volatile and thermally labile molecules. europeanpharmaceuticalreview.com The use of GC would be limited to the analysis of any volatile organic impurities or residual solvents that may be present in the drug substance. omicsonline.orgeuropeanpharmaceuticalreview.com

Mass Spectrometric Approaches for Structural Elucidation and Quantitative Analysis of this compound

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis, providing detailed information on molecular weight, elemental composition, and structure. ijprajournal.com When coupled with liquid chromatography, it offers unparalleled specificity and sensitivity for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement of Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov This capability is crucial for confirming the identity of this compound and for the structural elucidation of its unknown impurities or degradation products. nih.govmdpi.com

By measuring the exact mass of the protonated molecule [M+H]⁺, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the presence of the chlorine atom (via its characteristic isotopic pattern of ³⁵Cl and ³⁷Cl) and the six deuterium (B1214612) atoms, distinguishing it from other potential analogs or impurities. This technique is invaluable during forced degradation studies to identify the chemical transformations that have occurred. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of Related Compounds

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion and analyzing its resulting product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.org

For this compound, the precursor ion ([M+H]⁺) would be selected in the first stage of the mass spectrometer. In the second stage, this ion would be fragmented, and the resulting product ions analyzed. The fragmentation pattern would be expected to be similar to that of Maraviroc, but with mass shifts corresponding to the presence of the chlorine atom and six deuterium atoms on specific fragments. Analyzing these mass shifts allows for the precise localization of the modifications within the molecule's structure. Table 2 outlines the predicted major fragment ions for this compound based on the known fragmentation of Maraviroc.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

|---|---|---|

| [M+H]⁺ | Variable | Loss of the 3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazole moiety |

| [M+H]⁺ | Variable | Cleavage at the amide bond |

| [M+H]⁺ | Variable | Fragmentation of the 4-chloro-cyclohexane carboxamide ring |

| [M+H]⁺ | Variable | Loss of the diazabicyclooctane system |

Application of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov The method involves adding a known amount of an isotopically labeled version of the analyte to the sample as an internal standard. researchgate.net Since the isotopically labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov

For the quantification of a related compound, such as 4-Chloro Maraviroc, this compound would serve as an ideal internal standard. The mass spectrometer measures the ratio of the response of the analyte to the response of the isotopically labeled internal standard. This ratio is then used to calculate the exact concentration of the analyte. The key advantages of IDMS include:

High Accuracy and Precision: It corrects for variations in sample extraction, handling, and matrix-induced ion suppression or enhancement. usgs.govresearchgate.net

Correction for Sample Loss: Any loss of analyte during the sample preparation process is accounted for, as the internal standard is lost to the same extent.

Robustness: The method is less susceptible to variations in instrument performance and matrix complexity. nih.gov

This technique is particularly valuable in bioanalytical studies and for the precise quantification of impurities or active pharmaceutical ingredients in complex matrices.

Spectroscopic Methodologies for Impurity Identification and Deuteration Site Confirmation

The precise structural characterization of isotopically labeled compounds such as this compound is fundamental to its use as an internal standard in analytical studies. Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium atoms at specific molecular sites and for identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including deuterated compounds. While conventional Proton (¹H) NMR is limited for highly deuterated compounds due to the weak residual proton signals, Deuterium (²H or D) NMR emerges as a powerful alternative for structural verification and assessing isotopic enrichment. ich.org

²H NMR directly observes the deuterium nucleus, which has a spin of 1, unlike the spin-1/2 proton. nist.gov This allows for the unambiguous confirmation of deuteration sites within the this compound molecule. A strong peak in the ²H NMR spectrum corresponding to the expected chemical shift, coupled with the absence or significant reduction of a signal in the ¹H NMR spectrum, verifies the effectiveness of the isotopic labeling. nist.gov Furthermore, under appropriate experimental conditions, D-NMR can be quantitative, allowing for the determination of the deuterium atom percentage. ich.org This is crucial for confirming the isotopic purity of this compound.

The use of deuterated solvents is a standard practice in ¹H NMR to avoid strong solvent signals that would otherwise obscure the analyte's signals. gmp-compliance.orgfda.gov In the context of analyzing this compound itself, non-deuterated solvents can be used for D-NMR experiments, as only the deuteron (B1233211) signals are observed, resulting in a clean spectrum free from solvent interference. ich.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can also be adapted to further confirm the molecular structure and the precise location of the deuterium labels by analyzing correlations between different nuclei.

| Technique | Primary Application for this compound | Key Advantages | Limitations |

|---|---|---|---|

| Deuterium (²H) NMR | - Confirmation of deuteration sites

| - Direct detection of deuterium

| - Lower sensitivity than ¹H NMR

|

| Proton (¹H) NMR | - Assess absence of protons at labeled sites

| - High sensitivity

| - Residual proton signals can be very weak in highly deuterated compounds |

| 2D NMR (COSY, HSQC, etc.) | - Complete structural elucidation

| - Provides detailed connectivity information

| - Requires more complex experiments and data analysis |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of deuterated compounds like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for detecting deuteration because the vibrational frequency of a chemical bond is dependent on the mass of the atoms involved. clearsynth.com The substitution of a hydrogen atom (¹H) with a heavier deuterium atom (²H) leads to a predictable decrease in the stretching frequency of the bond. For example, a carbon-hydrogen (C-H) stretching vibration typically appears in the 2800-3000 cm⁻¹ region of an IR spectrum. The corresponding carbon-deuterium (C-D) stretch will appear at a lower frequency, generally in the 2000-2300 cm⁻¹ region. myadlm.org The appearance of these characteristic C-D absorption bands and the disappearance or reduction of the corresponding C-H bands provide clear evidence of successful deuteration. clearsynth.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The application of UV-Vis spectroscopy in the analysis of deuterated compounds is generally more subtle. The electronic transitions that give rise to UV-Vis absorption are primarily influenced by the molecule's chromophores and electronic structure, which are not significantly altered by isotopic substitution. researchgate.net However, minor changes in the absorption spectrum can sometimes be observed. This "deuterium isotope effect" may manifest as a small shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (εmax). pcdn.co These effects are often attributed to slight changes in molecular conformation or vibrational energy levels due to the C-D bond being effectively smaller or less sterically demanding than the C-H bond. pcdn.co While not a primary method for confirming deuteration, UV-Vis spectroscopy is essential for quantitative analysis and for ensuring the chromophoric structure of this compound is identical to its non-deuterated counterpart.

| Spectroscopic Method | Principle of Application | Information Provided for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Detects molecular vibrations, which are mass-dependent. | - Confirms presence of C-D bonds through characteristic low-frequency shifts.

|

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures electronic transitions within chromophores. | - Confirms the integrity of the chromophoric system.

|

Method Validation Principles for Analytical Procedures Involving Deuterated Impurity Standards

When this compound is used as a deuterated standard, particularly as an internal standard in quantitative assays (e.g., LC-MS/MS), the analytical procedure must be rigorously validated to demonstrate its suitability for the intended purpose. ich.org The principles of method validation are outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines. ich.orggmp-compliance.orgich.orgfda.gov

The objective of validation is to provide documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes. globalresearchonline.net Deuterated internal standards are ideal because they share nearly identical physicochemical properties with the analyte, causing them to behave similarly during sample preparation and analysis, which helps to correct for matrix effects and procedural variability. clearsynth.commyadlm.org However, their use does not eliminate the need for thorough validation.

The core validation characteristics that must be evaluated for a quantitative method using a deuterated standard include accuracy, precision, specificity, linearity, range, and robustness. globalresearchonline.net

Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or the deuterated standard itself.

Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing samples with known concentrations.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for impurity analysis, representing the lowest amount of analyte that can be reliably detected and quantified, respectively. slideshare.net

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Objective | Relevance for Procedures with this compound Standard |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | Ensures the quantification of the target analyte is not biased by the presence of the deuterated standard or matrix effects. |

| Precision (Repeatability, Intermediate Precision) | Agreement among a series of measurements. | Demonstrates the consistency and reliability of the method over different days, with different analysts, and on different equipment. |

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | Crucial for mass spectrometry-based methods to ensure no cross-talk or interference between the analyte and the d6-standard's signals. |

| Linearity & Range | Proportionality of results to concentration over a specific interval. | Establishes the concentration range over which the method is accurate, precise, and reliable for quantitative analysis. |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit of the method's range, essential for trace-level impurity quantification. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | Ensures the method is transferable and reliable for routine use in different laboratory environments. |

Metabolic Fate and Degradation Pathways of Maraviroc and Its Halogenated/deuterated Variants in Research Models

In Vitro Metabolic Studies of Maraviroc Derivatives

In vitro metabolic studies are fundamental in characterizing the biotransformation of Maraviroc and its derivatives. These experiments typically utilize human liver microsomes and recombinant enzymes to identify the metabolic pathways and the enzymes responsible for them.

Enzymatic Pathways Leading to the Formation of Related Substances (e.g., Chlorination, Hydroxylation)

The metabolism of Maraviroc is complex, involving several enzymatic pathways that lead to a variety of related substances. The primary routes of metabolism are oxidative processes, including N-dealkylation and hydroxylation. nih.gov The N-dealkylated product is a major circulating metabolite found in blood. nih.gov

Hydroxylation, another significant pathway, results in the formation of several monooxygenated metabolites. nih.gov Research has identified that hydroxylation can occur at various positions on the Maraviroc molecule, including the 4,4-difluorocyclohexyl moiety. alfa-chemistry.com While direct enzymatic chlorination of Maraviroc has not been prominently reported as a primary metabolic pathway in the provided research, chlorinated byproducts can be formed during forced degradation studies in the presence of chlorine-based reagents. nih.gov This distinction is crucial, as it separates enzymatic metabolism from chemical degradation.

Role of Cytochrome P450 Enzymes in Maraviroc Metabolism Research (e.g., CYP3A4, CYP3A5)

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of Maraviroc. nih.govmdpi.com Both CYP3A4 and CYP3A5 are involved in the oxidative metabolism of the drug. nih.gov

CYP3A4 is the primary enzyme responsible for the N-dealkylation of Maraviroc. nih.govnih.gov Studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP3A4 is the main contributor to this metabolic pathway. nih.gov

CYP3A5 also contributes significantly to Maraviroc's metabolism, particularly in the formation of an abundant oxidative metabolite resulting from the oxygenation of the cyclohexane (B81311) ring. nih.gov Research has shown that individuals with the functional CYP3A51 allele exhibit different metabolic profiles compared to those with the non-functional CYP3A53 allele, highlighting the importance of this enzyme in Maraviroc's biotransformation. nih.gov The kinetic parameters for the formation of a key oxygenated metabolite underscore the differential roles of these two enzymes.

| Enzyme | Vmax (pmol · min⁻¹ · pmol P450⁻¹) | Km (μM) |

|---|---|---|

| CYP3A4 | 0.04 | 11.1 |

| CYP3A5 | 0.93 | 48.9 |

Impact of Deuteration on Metabolic Stability and Isotope Effects in Research Systems

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to alter the metabolic properties of drug candidates. This approach can influence metabolic stability and provide a tool for tracing metabolic pathways.

Kinetic Isotope Effect Studies in Deuterated Compounds

The substitution of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.gov This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.gov The C-D bond is stronger than the C-H bond, requiring more energy to break, which can lead to a slower rate of metabolism by enzymes like cytochrome P450. juniperpublishers.comresearchgate.net

For a compound like 4-Chloro Maraviroc-d6, deuteration at metabolically labile positions could potentially reduce the rate of its breakdown, thereby increasing its metabolic stability. juniperpublishers.com While specific KIE studies on deuterated Maraviroc are not detailed in the provided search results, the general principle suggests that deuteration could impact its metabolism by CYP3A4 and CYP3A5. nih.govjuniperpublishers.com The magnitude of the KIE can vary depending on the specific metabolic reaction and the position of deuteration. nih.gov

Deuterium Labeling as a Tool for Tracing Metabolic Pathways in Preclinical Research

Deuterium-labeled compounds are valuable tools in preclinical research for elucidating metabolic pathways. nih.gov Because deuterium is a stable isotope, it can be incorporated into a drug molecule and its metabolic fate can be traced using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govbohrium.com

In the context of this compound, the deuterium atoms serve as a label that allows researchers to follow the molecule and its metabolites through various biotransformation processes in vitro. This can help in identifying novel metabolites and understanding the sequence of metabolic reactions. nih.gov

Forced Degradation Studies of Maraviroc: Research into Potential Chlorinated and Deuterated Byproducts

Forced degradation studies are conducted to understand the chemical stability of a drug substance under various stress conditions. These studies can identify potential degradation products that might form during manufacturing, storage, or administration.

Maraviroc has been subjected to forced degradation under conditions such as photolysis, oxidation, and hydrolysis across a range of pH values. mdpi.comnih.gov These studies have shown that Maraviroc is susceptible to degradation under certain conditions, particularly UVA radiation and oxidative stress with hydrogen peroxide. mdpi.comnih.gov

The formation of chlorinated byproducts is a possibility when a drug substance is exposed to chlorine-containing reagents. nih.gov In the context of forced degradation, this could occur if Maraviroc is subjected to chlorination conditions. researchgate.net Such byproducts are not typically the result of enzymatic metabolism but rather chemical reactions under stress. nih.govmdpi.com While specific forced degradation studies on this compound are not available in the provided results, the principles of chemical degradation suggest that both the chloro and deuterated parts of the molecule could influence its degradation profile. The presence of the chloro group may direct degradation pathways, while the deuterium labeling could be used to track the formation of deuterated byproducts.

| Stress Condition | Observation |

|---|---|

| Photolytic (UVA) | Susceptible to degradation |

| Oxidative (H₂O₂) | Susceptible to degradation |

| Neutral Hydrolysis | Resistant to degradation |

| Acidic Hydrolysis | Resistant to degradation |

| Alkaline Hydrolysis | Some studies show sensitivity |

| Thermal Degradation | Investigated as a stress condition |

| Humidity | Investigated as a stress condition |

Investigation of Acid, Base, Oxidative, and Photolytic Degradation Processes

Forced degradation studies are essential for identifying the potential degradation products and pathways of a drug substance. These studies involve subjecting the compound to various stress conditions, such as acidic, basic, oxidative, and photolytic environments.

Acid Hydrolysis: Research has shown that Maraviroc is susceptible to degradation under acidic conditions. nih.gov When subjected to strong acidic conditions, such as 5N HCl at elevated temperatures, significant degradation has been observed. One of the identified degradation products under acidic stress is a known impurity of Maraviroc, suggesting that acid-catalyzed hydrolysis can lead to the formation of specific, predictable degradants. nih.gov

Base Hydrolysis: In contrast to its behavior in acidic conditions, Maraviroc has demonstrated considerable stability under basic conditions. nih.gov Studies using 2N NaOH at 60°C showed minimal degradation, indicating a higher resistance to base-catalyzed hydrolysis. This stability suggests that the amide and other potentially labile functional groups in the Maraviroc structure are not readily cleaved by basic hydrolysis.

Oxidative Degradation: Maraviroc has been found to be sensitive to oxidative stress. nih.gov Exposure to hydrogen peroxide (H₂O₂) has been shown to induce degradation, leading to the formation of specific oxidation products. nih.govresearchgate.net One of the primary degradation products identified under oxidative conditions is the N-oxide derivative of Maraviroc. nih.gov This indicates that the nitrogen atoms within the molecule are susceptible to oxidation.

Photolytic Degradation: The photostability of Maraviroc has been a subject of some conflicting reports, which may be due to different experimental conditions. Some studies have reported Maraviroc to be relatively stable under UV-VIS radiation. nih.gov However, other research has demonstrated that Maraviroc is susceptible to degradation under UVA radiation, particularly in aqueous environments, leading to the formation of numerous photoproducts. mdpi.comresearchgate.netnih.gov The presence of a natural river water matrix was found to substantially increase the rate of photodegradation. nih.gov

The substitution of hydrogen with deuterium in this compound could potentially influence its degradation profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. bioscientia.dealfa-chemistry.com This increased bond strength can slow down metabolic reactions that involve the cleavage of these bonds. alfa-chemistry.com Therefore, this compound might exhibit a slower rate of degradation in pathways where C-H bond cleavage is the rate-determining step.

The presence of a chlorine atom on the cyclohexane ring introduces an electron-withdrawing group, which can alter the electron density distribution across the molecule. This could potentially affect the reactivity of nearby functional groups towards hydrolytic and oxidative degradation.

Table 1: Summary of Forced Degradation Studies on Maraviroc

| Stress Condition | Reagent/Condition | Observation |

|---|---|---|

| Acid Hydrolysis | 5N HCl, 60°C | Significant degradation |

| Base Hydrolysis | 2N NaOH, 60°C | Stable, minimal degradation |

| Oxidative Stress | 30% H₂O₂, 60°C | Significant degradation |

| Photolytic Stress | UVA radiation | Susceptible to degradation |

| Thermal Stress | 105°C | Stable |

| Humidity | 85% RH | Stable |

Identification of Degradation Products and Their Formation Mechanisms in a Research Context

The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of a drug substance. Various analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are employed to separate and identify these degradants.

In studies on Maraviroc, several degradation products have been identified under different stress conditions. Under oxidative stress, the formation of Maraviroc N-oxide has been consistently reported. nih.gov This occurs through the oxidation of one of the nitrogen atoms in the molecule, likely the tertiary amine in the azabicyclo[3.2.1]octane ring system.

Acid hydrolysis has been shown to yield a specific, known impurity of Maraviroc. nih.gov While the exact structure of this impurity is not always detailed in all studies, it is suggested to result from the cleavage of a labile bond within the molecule under acidic conditions.

Photolytic degradation of Maraviroc has been found to be more complex, leading to the formation of multiple degradation products. researchgate.net The identification of these photoproducts often requires advanced analytical techniques to elucidate their structures. The proposed mechanisms for photodegradation may involve complex photochemical reactions, including photo-oxidation and rearrangements.

For this compound, the degradation products would likely be analogs of those observed for Maraviroc. For instance, under oxidative conditions, the formation of a chlorinated and deuterated N-oxide would be expected. The presence of the chlorine atom could also potentially lead to the formation of unique degradation products through pathways not observed for the parent compound, although this would require specific experimental verification. The deuteration is not expected to alter the types of degradation products formed but may affect the rate at which they are produced, as discussed earlier.

Table 2: Identified Degradation Products of Maraviroc in Research Studies

| Stress Condition | Degradation Product | Proposed Formation Mechanism |

|---|---|---|

| Oxidative | Maraviroc N-oxide | Oxidation of the tertiary amine |

| Acidic | Known Maraviroc impurity | Acid-catalyzed hydrolysis |

| Photolytic | Multiple photoproducts | Photo-oxidation and molecular rearrangement |

Applications of 4 Chloro Maraviroc D6 As a Research Tool and Reference Material

Utilization as a Stable Isotope Labeled Internal Standard in Quantitative Bioanalytical Research

In quantitative bioanalytical research, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for ensuring accuracy and precision. 4-Chloro Maraviroc-d6, with its six deuterium (B1214612) atoms, is an ideal internal standard for the quantification of 4-Chloro Maraviroc in biological matrices.

The key advantage of using a SIL internal standard is that it shares nearly identical physicochemical properties with the analyte of interest. This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. As a result, any variations that occur during sample preparation and analysis will affect both the analyte and the internal standard to the same extent, allowing for reliable correction and highly accurate quantification. nih.gov

Table 1: Representative Performance Characteristics of a Bioanalytical Method Using this compound as an Internal Standard

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | >0.995 | ≥0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10 |

| Inter-assay Precision (%CV) | <10% | ≤15% |

| Inter-assay Accuracy (%Bias) | ±8% | ±15% |

| Matrix Effect | Close to 1 | Consistent and minimized |

This table represents typical data from a validated bioanalytical method and is for illustrative purposes.

Role in Impurity Profiling and Quality Control Research of Maraviroc Active Pharmaceutical Ingredient

The identification and control of impurities are paramount in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). oup.comrasayanjournal.co.in 4-Chloro Maraviroc is a known process-related impurity in the synthesis of Maraviroc. nih.gov Therefore, a well-characterized standard of this impurity is essential for the quality control of Maraviroc API.

This compound serves as a crucial tool in the development and validation of analytical methods for impurity profiling. By using this labeled standard, analytical chemists can accurately identify and quantify the levels of the non-labeled 4-Chloro Maraviroc impurity in batches of Maraviroc. This is critical for ensuring that the impurity levels remain below the stringent thresholds set by regulatory authorities like the FDA and EMA. The use of a labeled standard can be particularly advantageous in complex matrices or at low impurity concentrations, where it can aid in peak identification and quantification. nih.gov

Application in Mechanistic Pharmacokinetic and Metabolic Research Models

Stable isotope-labeled compounds are invaluable in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. While Maraviroc-d6 is more commonly used to trace the fate of the parent drug, this compound can be employed in specialized mechanistic studies. For instance, it could be used to investigate whether 4-Chloro Maraviroc itself is metabolized and to identify its potential metabolites.

Contribution to the Development of Impurity Reference Standards for Pharmaceutical Analysis

The availability of high-quality, well-characterized reference standards is a cornerstone of pharmaceutical analysis. oup.comrasayanjournal.co.in this compound plays a significant role in this area by serving as a certified reference material for the corresponding unlabeled impurity.

Its synthesis and characterization provide a benchmark against which other batches of 4-Chloro Maraviroc reference standards can be compared. The deuteration provides a unique spectroscopic signature that can be used to confirm the identity and purity of the standard. Pharmaceutical manufacturers and regulatory agencies rely on such high-quality reference standards for:

Method Development and Validation: To ensure the accuracy and reliability of analytical methods for impurity detection.

Quality Control: For the routine testing of API batches to ensure they meet purity specifications.

Stability Studies: To monitor the formation of impurities over time under various storage conditions.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Approaches for Highly Pure Deuterated and Halogenated Maraviroc Analogs

The synthesis of deuterated and halogenated analogs of complex molecules like Maraviroc presents significant challenges, primarily centered on achieving high isotopic purity and regioselectivity. Future research must focus on developing novel synthetic methodologies that can overcome these hurdles.

Challenges in Current Synthetic Routes:

Isotopic Purity: Achieving high isotopic purity (ideally >98%) is a primary challenge in the synthesis of deuterated compounds. salamandra.net Incomplete deuteration can lead to a mixture of isotopologues, which are difficult to separate using standard chromatographic techniques. salamandra.net

Control of Halogenation: The introduction of a chlorine atom onto the Maraviroc scaffold requires precise control to ensure the desired regioselectivity and to avoid the formation of unwanted isomers.

Future Research Directions:

Advanced Catalytic Systems: Exploration of new transition-metal-catalyzed C-H activation and hydrogen isotope exchange reactions could provide more efficient and selective methods for deuterium (B1214612) incorporation. galaxypub.co

Flow Chemistry: The use of microreactors and flow chemistry could offer better control over reaction parameters, leading to higher yields and purity of both deuterated and halogenated products.

Enzymatic Synthesis: Biocatalysis, using engineered enzymes, could offer a highly specific and environmentally friendly alternative for the synthesis of these complex molecules.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Advanced Catalysis | High efficiency and selectivity. | Catalyst cost and sensitivity. |

| Flow Chemistry | Precise control, improved safety, and scalability. | Initial setup cost and specialized equipment. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, and sustainability. | Enzyme stability and substrate scope. |

Advanced Analytical Techniques for Low-Level Impurity Detection and Quantification of Deuterated Derivatives

The accurate detection and quantification of low-level impurities in deuterated and halogenated compounds like 4-Chloro Maraviroc-d6 are critical for ensuring its quality as a reference standard. The structural similarity between the main compound and its isotopic or positional isomers necessitates the use of highly sensitive and selective analytical techniques.

Current Analytical Landscape:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pharmaceutical impurities. A validated stability-indicating HPLC method has been developed for Maraviroc and its related substances, with detection limits in the microgram-per-milliliter range.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for the identification and quantification of impurities, providing precise mass measurements and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 2H and 13C NMR, is a powerful tool for determining the position and extent of deuterium incorporation, as well as for characterizing the structure of impurities.

Future Research Directions:

Hyphenated Techniques: The coupling of advanced separation techniques, such as two-dimensional liquid chromatography (2D-LC), with high-resolution mass spectrometry can provide enhanced resolution and sensitivity for the analysis of complex impurity profiles.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS can separate ions based on their size, shape, and charge, offering an additional dimension of separation for distinguishing closely related isomers.

Advanced NMR Techniques: The development of novel NMR pulse sequences and higher field magnets will continue to improve the sensitivity and resolution of this technique for the analysis of low-level impurities.

| Analytical Technique | Application in Impurity Analysis | Future Advancements |

| 2D-LC-HRMS | Separation and identification of co-eluting impurities. | Miniaturization and automation for high-throughput analysis. |

| IMS-MS | Separation of isomeric and isobaric impurities. | Integration with novel ionization sources for enhanced sensitivity. |

| Advanced NMR | Structural elucidation and quantification of isotopic impurities. | Development of cryogen-free magnets and benchtop instruments. |

Elucidation of Complex Metabolic Pathways of Maraviroc and its Derivatives in Preclinical Models

Understanding the metabolic fate of Maraviroc and its derivatives is crucial for predicting potential drug-drug interactions and for assessing the safety of any metabolites that may form. Maraviroc is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with some involvement of CYP3A5. nih.govgmpinsiders.com

Known Metabolic Pathways of Maraviroc:

N-dealkylation: Cleavage of the bond between the tropane (B1204802) ring nitrogen and the propyl chain. nih.gov

Hydroxylation: Addition of a hydroxyl group to the cyclohexyl ring or the triazole moiety. gmpinsiders.com

Impact of Deuteration and Halogenation on Metabolism:

Deuterium Kinetic Isotope Effect (DKIE): The replacement of hydrogen with deuterium at a metabolic soft spot can slow down the rate of metabolism, a phenomenon known as the DKIE. raps.org This can lead to an altered pharmacokinetic profile, potentially reducing clearance and increasing exposure.

Halogenation: The introduction of a halogen atom can significantly alter the metabolic profile of a drug, often by blocking a site of metabolism and increasing metabolic stability. acs.org

Future Research Directions:

Preclinical Metabolism Studies: In-depth in vivo and in vitro metabolism studies in various preclinical models (e.g., human liver microsomes, animal models) are needed to elucidate the specific metabolic pathways of this compound. These studies should aim to identify and characterize all major metabolites.

Metabolite Identification: The use of advanced analytical techniques, such as HRMS and NMR, will be essential for the structural elucidation of novel metabolites.

Enzyme Phenotyping: Studies to identify the specific CYP450 isozymes responsible for the metabolism of this compound will be critical for predicting potential drug-drug interactions.

Predictive Modeling and Computational Studies for Impurity Formation and Deuteration Effects

Predictive modeling and computational studies are becoming increasingly important tools in pharmaceutical development, offering the potential to anticipate impurity formation and to understand the effects of structural modifications on a molecule's properties.

Current Computational Approaches:

Forced Degradation Studies: Experimental studies under various stress conditions (e.g., acid, base, oxidation, light) are used to identify potential degradation products.

Pharmacokinetic Modeling: Software such as Simcyp™ has been used to model the pharmacokinetics of Maraviroc and to predict drug-drug interactions with CYP3A4 inhibitors. galaxypub.co

Future Research Directions:

In Silico Impurity Prediction: The development of computational models that can accurately predict the formation of impurities during synthesis and storage would be a valuable tool for process optimization and risk assessment. This could involve the use of quantum mechanics (QM) and molecular dynamics (MD) simulations.

QSAR Models for Metabolism: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the sites and rates of metabolism for Maraviroc analogs, including the effects of deuteration and halogenation. chemass.si

Predicting Deuteration Effects: Computational models that can predict the magnitude of the DKIE for different metabolic pathways would aid in the rational design of deuterated drugs with improved pharmacokinetic properties.

Regulatory Science Perspectives on Deuterated Impurity Standards and Metabolites

The regulatory landscape for deuterated drugs and their impurities is still evolving. While regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of impurities in pharmaceuticals, there is a lack of specific guidance for isotopically labeled compounds. gmpinsiders.comclearsynth.com

Current Regulatory Framework:

ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines (e.g., Q3A/B) on the identification, qualification, and control of impurities in new drug substances and products. gmpinsiders.com

Deuterated Drugs as New Chemical Entities (NCEs): The FDA has considered deuterated versions of existing drugs as new chemical entities, which can have implications for their regulatory approval pathway and market exclusivity. jdsupra.com

Unaddressed Challenges and Future Directions:

Guidance on Isotopic Impurities: There is a need for clear regulatory guidance on the acceptable levels of isotopic impurities (isotopologues) in deuterated active pharmaceutical ingredients (APIs). A key question is whether these should be treated as conventional impurities under existing guidelines. researchgate.net

Safety Assessment of Deuterated Metabolites: The potential for altered metabolic pathways of deuterated drugs raises questions about the safety assessment of their metabolites. Regulatory agencies will likely require thorough characterization and toxicological evaluation of any unique or disproportionately formed metabolites.

Reference Standards for Deuterated Impurities: The availability of highly characterized reference standards, such as this compound, is essential for the accurate quantification and control of impurities in deuterated drug products. Future research in regulatory science should focus on establishing best practices for the qualification and use of these standards.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-Chloro Maraviroc-d6, and how can isotopic purity be ensured?

- Methodological Answer: Deuterated analogs like this compound require precise isotopic labeling during synthesis. Strategies include:

- Deuterium Incorporation: Use deuterated precursors (e.g., D₂O or deuterated solvents) in multi-step reactions to minimize isotopic dilution .

- Purity Verification: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) with isotopic resolution to confirm >98% deuteration. NMR can detect residual protonated impurities .

- Taguchi Optimization: Apply factorial design experiments (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) for yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and dynamic properties?

- Methodological Answer:

- X-ray Crystallography: Resolve the chlorine substitution’s spatial orientation and its impact on CCR5 binding pocket interactions .

- NMR Relaxation Studies: Probe deuterium’s effect on molecular flexibility by comparing [²H]-labeled vs. unlabeled analogs in solution .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess how chlorine substitution alters affinity for CCR5 .

Q. How does the deuterium label in this compound influence pharmacokinetic (PK) studies?

- Methodological Answer:

- Metabolic Stability: Deuteration slows CYP450-mediated metabolism via the kinetic isotope effect, extending half-life in vivo. Monitor using tandem MS to track deuterated vs. non-deuterated metabolites .

- Tracer Applications: Use this compound as an internal standard in quantitative LC-MS/MS to correct for matrix effects in biofluid analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported CCR5 binding affinities for this compound?

- Methodological Answer:

- Standardized Assays: Replicate studies using uniform conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables. Compare SPR (Surface Plasmon Resonance) and radioligand displacement assays to identify technique-dependent discrepancies .

- Molecular Dynamics (MD) Simulations: Model chlorine’s steric effects on receptor conformational changes. Cross-validate with mutagenesis data (e.g., CCR5 transmembrane domain mutations) .

Q. What computational approaches are suitable for predicting this compound’s off-target interactions?

- Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to screen against GPCR databases. Prioritize targets with conserved binding motifs (e.g., CXCR4) .

- Machine Learning (ML): Train models on ChEMBL data to predict ADMET profiles. Validate with in vitro hERG channel assays to assess cardiac toxicity risks .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer:

- Tissue Penetration Studies: Measure brain-to-plasma ratios in rodent models using LC-MS to evaluate blood-brain barrier permeability .

- Proteomic Profiling: Identify plasma protein binding partners (e.g., albumin) via affinity chromatography, which may reduce free drug availability in vivo .

Q. What strategies improve reproducibility in synthesizing and testing this compound analogs?

- Methodological Answer:

- Open-Source ELNs: Use platforms like Chemotion ELN to document reaction conditions, raw spectra, and failed attempts. Share datasets via FAIR-aligned repositories (e.g., RADAR4Chem) .

- Collaborative Validation: Engage multi-lab consortia to cross-verify critical results (e.g., IC₅₀ values) using blinded samples .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.